molecular formula C6H9N3 B1610484 N-Ethylpyrazin-2-amine CAS No. 65032-08-8

N-Ethylpyrazin-2-amine

Cat. No.: B1610484
CAS No.: 65032-08-8
M. Wt: 123.16 g/mol
InChI Key: CBLIKXAFMIOTGR-UHFFFAOYSA-N
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Description

N-Ethylpyrazin-2-amine is an organic compound with the molecular formula C6H9N3 It is a derivative of pyrazine, featuring an ethyl group attached to the nitrogen atom at the second position of the pyrazine ring

Mechanism of Action

Biochemical Pathways

. These pathways are involved in a variety of physiological processes, including mood regulation, attention, and the stress response.

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like N-Ethylpyrazin-2-amine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylpyrazin-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-chloropyrazine with ethylamine. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:

2-Chloropyrazine+EthylamineThis compound+HCl\text{2-Chloropyrazine} + \text{Ethylamine} \rightarrow \text{this compound} + \text{HCl} 2-Chloropyrazine+Ethylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-Ethylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-ethylpyrazine-2-carboxamide.

    Reduction: The compound can be reduced to this compound hydrochloride.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: N-ethylpyrazine-2-carboxamide.

    Reduction: this compound hydrochloride.

    Substitution: Derivatives with different functional groups replacing the ethyl group.

Scientific Research Applications

N-Ethylpyrazin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

N-Ethylpyrazin-2-amine can be compared with other similar compounds such as:

    2-Amino-6-chloropyrazine: This compound has a chlorine atom instead of an ethyl group, leading to different reactivity and applications.

    2-Chloro-6-ethylaminopyrazine:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the nitrogen atom enhances its solubility and reactivity compared to other pyrazine derivatives.

Properties

IUPAC Name

N-ethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-8-6-5-7-3-4-9-6/h3-5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLIKXAFMIOTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498656
Record name N-Ethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65032-08-8
Record name N-Ethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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